(Z)-2-(2,4-dichlorobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl furan-2-carboxylate
Description
“(Z)-2-(2,4-dichlorobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl furan-2-carboxylate” is a synthetic organic compound characterized by a dihydrobenzofuran core fused with a 3-oxo group and a furan-2-carboxylate ester at the 6-position. The Z-configuration of the benzylidene double bond (C=CH-Ar) is critical, as it determines the spatial arrangement of the 2,4-dichlorophenyl substituent, which influences electronic and steric properties.
Properties
IUPAC Name |
[(2Z)-2-[(2,4-dichlorophenyl)methylidene]-3-oxo-1-benzofuran-6-yl] furan-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H10Cl2O5/c21-12-4-3-11(15(22)9-12)8-18-19(23)14-6-5-13(10-17(14)27-18)26-20(24)16-2-1-7-25-16/h1-10H/b18-8- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFDDYLPWPVQPNL-LSCVHKIXSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C(=O)OC2=CC3=C(C=C2)C(=O)C(=CC4=C(C=C(C=C4)Cl)Cl)O3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=COC(=C1)C(=O)OC2=CC3=C(C=C2)C(=O)/C(=C/C4=C(C=C(C=C4)Cl)Cl)/O3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H10Cl2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(Z)-2-(2,4-dichlorobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl furan-2-carboxylate is a synthetic organic compound notable for its complex structure and potential biological activities. This compound belongs to the benzofuran class, which has been investigated for various pharmacological properties, including anti-cancer, anti-inflammatory, and antimicrobial activities.
Molecular Characteristics
- Molecular Formula : C20H10Cl2O5
- Molecular Weight : 401.2 g/mol
- IUPAC Name : [(2Z)-2-[(2,4-dichlorophenyl)methylidene]-3-oxo-1-benzofuran-6-yl] furan-2-carboxylate
Biological Activity Overview
Research into the biological activity of this compound has highlighted several key areas of interest:
1. Anti-Cancer Activity
Studies have shown that compounds in the benzofuran class exhibit significant anti-cancer properties. For instance, derivatives similar to this compound have demonstrated growth inhibitory effects on various cancer cell lines such as MIA PaCa-2 (pancreatic cancer) and MCF-7 (breast cancer) cells. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation .
2. Anti-Osteoclastic Activity
The compound has been evaluated for its anti-resorptive effects on osteoclasts, which are cells responsible for bone resorption. Certain analogs have shown comparable activity to estrogen in inhibiting osteoclast formation and function, suggesting potential applications in treating osteoporosis .
Case Study 1: Anti-Cancer Efficacy
A study published in Journal of Medicinal Chemistry evaluated a series of benzofuran derivatives for their cytotoxicity against various cancer cell lines. The results indicated that compounds with similar structural motifs to (Z)-2-(2,4-dichlorobenzylidene)-3-oxo-2,3-dihydrobenzofuran exhibited IC50 values in the low micromolar range against MCF-7 cells, highlighting their potential as anti-cancer agents .
Case Study 2: Osteoclast Inhibition
In another investigation focused on bone health, researchers tested the anti-resorptive effects of benzofuran derivatives on osteoclasts derived from human monocytes. The results showed that specific compounds could significantly reduce osteoclast formation and activity, suggesting a mechanism that could be leveraged for osteoporosis treatment .
Data Tables
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analysis
The compound is compared to two structurally related analogs:
[(2Z)-2-[(4-chlorophenyl)methylidene]-3-oxo-1-benzofuran-6-yl] furan-2-carboxylate (): Substituted with a single 4-chloro group on the benzylidene ring.
[(2Z)-2-[(2,4-dimethoxyphenyl)methylidene]-3-oxo-1-benzofuran-6-yl] furan-2-carboxylate (): Features 2,4-dimethoxy substituents instead of halogens.
Key structural differences include:
- Substituent electronic effects : Chlorine (electron-withdrawing) vs. methoxy (electron-donating).
- Steric bulk : Methoxy groups introduce larger substituents compared to chlorine.
- Z-configuration : All three compounds share the Z-isomer, ensuring consistent spatial orientation of the benzylidene moiety.
Physicochemical Properties
Estimated by adding the molecular weight of an additional Cl (35.45 g/mol) to the 4-chloro analog.
*Estimated based on substituent contributions: Cl increases logP, while OMe decreases it.
Computational Analysis
- Lipophilicity : The target compound’s higher chlorine content increases XLogP3 (~6.0) compared to the 4-chloro (5.0) and 2,4-dimethoxy (~3.5) analogs. This suggests enhanced membrane permeability but reduced aqueous solubility .
- Hydrogen bonding: The dimethoxy analog’s additional oxygen atoms (7 acceptors vs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
